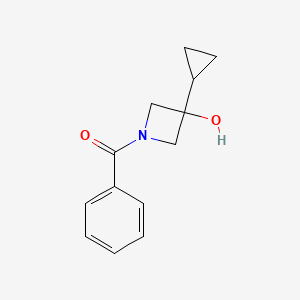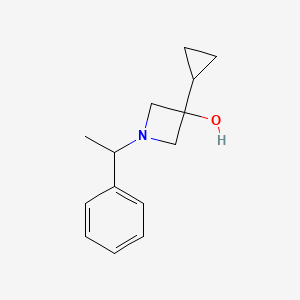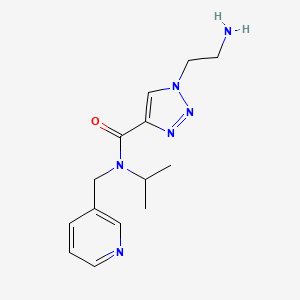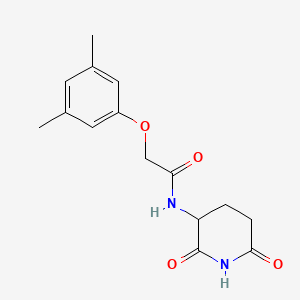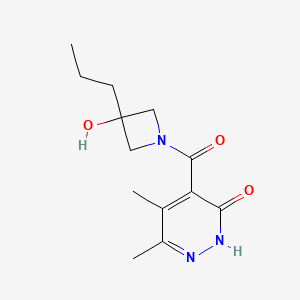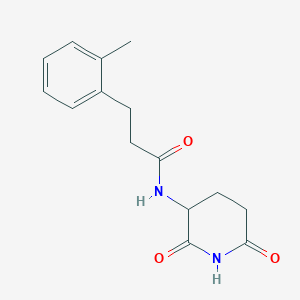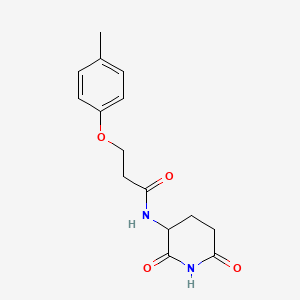
N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as DPP-4 inhibitor and is known for its ability to inhibit the activity of dipeptidyl peptidase-4 (DPP-4) enzyme.
作用機序
N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide works by inhibiting the activity of N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide enzyme, which is responsible for the degradation of incretin hormones such as GLP-1 and GIP. By inhibiting N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide, this compound increases the levels of these hormones, which in turn stimulates insulin secretion and reduces glucagon secretion, leading to improved glycemic control.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide have been extensively studied. This compound has been shown to improve glycemic control in patients with type 2 diabetes mellitus by increasing the levels of incretin hormones such as GLP-1 and GIP. In addition, N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide inhibitors have been shown to have cardioprotective effects, reduce inflammation, and improve endothelial function.
実験室実験の利点と制限
One of the main advantages of using N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide in lab experiments is its specificity towards N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide enzyme. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide in various physiological and pathological conditions. However, one of the limitations of using N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide inhibitors in lab experiments is their short half-life, which may require frequent dosing to maintain their effects.
将来の方向性
There are several future directions for the research on N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide. One of the most promising directions is the development of more potent and selective N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide inhibitors with longer half-lives. In addition, there is a need for further studies on the cardioprotective effects of N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide inhibitors and their potential applications in the treatment of cardiovascular diseases. Finally, the role of N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide in various pathological conditions such as cancer, Alzheimer's disease, and inflammatory disorders warrants further investigation.
合成法
The synthesis of N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide involves the reaction of 3-(4-methylphenoxy)propanoic acid with N-(tert-butoxycarbonyl)-L-alanine methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with hydrazine hydrate to obtain the final product.
科学的研究の応用
N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide has been extensively studied for its potential applications in various fields of research. One of the most promising applications of this compound is in the treatment of type 2 diabetes mellitus. N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide inhibitors have been shown to improve glycemic control by increasing the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
特性
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10-2-4-11(5-3-10)21-9-8-14(19)16-12-6-7-13(18)17-15(12)20/h2-5,12H,6-9H2,1H3,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQQUZKGFKAOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC(=O)NC2CCC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid](/img/structure/B7581804.png)
![2-[1-(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B7581805.png)
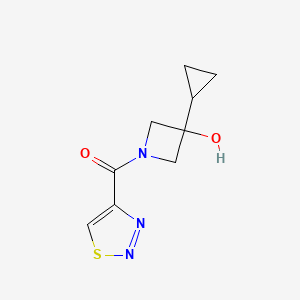
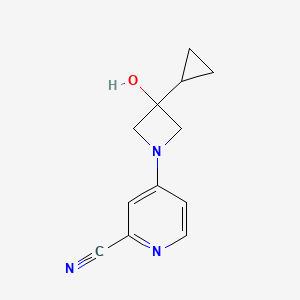
![N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B7581830.png)
